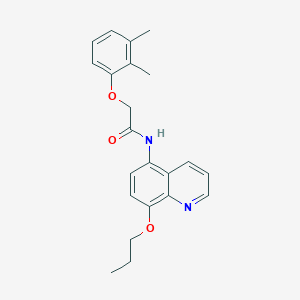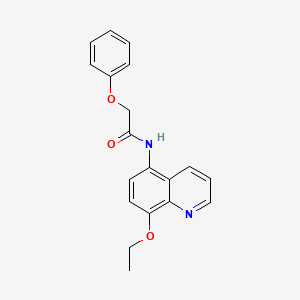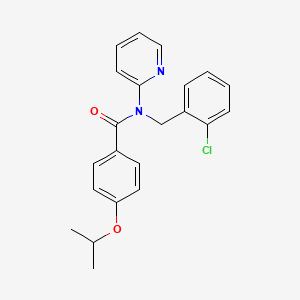![molecular formula C23H29ClN2O2 B11323626 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11323626.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(2-chlorophényl)-2-(pipéridin-1-yl)éthyl]-2-(3,4-diméthylphénoxy)acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé est caractérisé par sa structure unique, qui comprend un groupe chlorophényle, un groupe pipéridinyle et une fraction diméthylphénoxyacétamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(2-chlorophényl)-2-(pipéridin-1-yl)éthyl]-2-(3,4-diméthylphénoxy)acétamide implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Une voie de synthèse courante commence par la réaction du chlorure de 2-chlorobenzyl avec la pipéridine pour former le 2-(2-chlorophényl)-2-(pipéridin-1-yl)éthanol. Cet intermédiaire est ensuite mis à réagir avec le chlorure de 3,4-diméthylphénoxyacétyle en milieu basique pour donner le produit final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du composé. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(2-chlorophényl)-2-(pipéridin-1-yl)éthyl]-2-(3,4-diméthylphénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide de dihydrogène en présence d'un catalyseur au palladium, ce qui conduit à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chlorophényle, à l'aide de réactifs tels que l'hydroxyde de sodium ou le tert-butylate de potassium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃)
Réduction : Dihydrogène (H₂) avec catalyseur au palladium (Pd/C)
Substitution : Hydroxyde de sodium (NaOH), tert-butylate de potassium (KOtBu)
Principaux produits formés
Oxydation : Cétones, acides carboxyliques
Réduction : Dérivés réduits (par exemple, alcools)
Substitution : Dérivés substitués avec différents groupes fonctionnels
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que ligand dans des études de liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de produits chimiques spécialisés et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du N-[2-(2-chlorophényl)-2-(pipéridin-1-yl)éthyl]-2-(3,4-diméthylphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. On pense que le composé se lie à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut agir comme un agoniste ou un antagoniste à des récepteurs neurotransmetteurs spécifiques, influençant les voies de signalisation neuronale.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé présentant des caractéristiques structurelles similaires.
Acétylacétone : Un autre composé présentant une réactivité et des applications comparables.
Unicité
Le N-[2-(2-chlorophényl)-2-(pipéridin-1-yl)éthyl]-2-(3,4-diméthylphénoxy)acétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec des cibles moléculaires spécifiques en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C23H29ClN2O2 |
|---|---|
Poids moléculaire |
400.9 g/mol |
Nom IUPAC |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-17-10-11-19(14-18(17)2)28-16-23(27)25-15-22(26-12-6-3-7-13-26)20-8-4-5-9-21(20)24/h4-5,8-11,14,22H,3,6-7,12-13,15-16H2,1-2H3,(H,25,27) |
Clé InChI |
CEKJRCXEROJXCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-bromophenyl)-7-isobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323557.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11323558.png)

![8-(2-chlorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323564.png)
![3-chloro-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11323568.png)
![3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11323570.png)

![2-chloro-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11323578.png)
![N-[2-(morpholin-4-yl)-2-phenylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11323588.png)
![N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11323599.png)
![8-(4-hydroxy-3-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11323607.png)

![6-bromo-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11323621.png)
